molecular formula C21H26N4O B2855037 4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine CAS No. 902334-12-7

4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine

カタログ番号: B2855037
CAS番号: 902334-12-7
分子量: 350.466
InChIキー: AGLPJMYCMBHPRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 3: A 4-methylphenyl substituent, contributing to aromatic interactions and lipophilicity.
  • Position 7: A morpholine ring, improving solubility and serving as a hydrogen bond acceptor.

This scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors, such as kinases and GPCRs .

特性

IUPAC Name

4-[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-15-5-7-16(8-6-15)17-14-22-25-19(24-9-11-26-12-10-24)13-18(21(2,3)4)23-20(17)25/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLPJMYCMBHPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCOCC4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl and p-tolyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to enhance efficiency and reduce costs .

化学反応の分析

Nucleophilic Substitution Reactions

The morpholine nitrogen and pyrazolo[1,5-a]pyrimidine core participate in nucleophilic substitution reactions under varying conditions:

  • Morpholine nitrogen : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃ to form quaternary ammonium salts, enhancing solubility for biological studies.

  • Chlorinated intermediates : 7-Chloro derivatives (e.g., from POCl₃ treatment) undergo substitution with amines (e.g., 2-pyridinemethanamine) to yield analogues with improved antimycobacterial activity .

Table 1: Substitution Reactions at Key Positions

Reaction SiteReagent/ConditionsProduct ApplicationYield (%)Source
7-Chloro derivative2-Pyridinemethanamine, K₂CO₃, DMF, 80°CAntitubercular agents75–89
Morpholine nitrogenMethyl iodide, K₂CO₃, DCM, RTQuaternary salts for solubility studies65–78

Oxidation and Reduction Reactions

The tert-butyl and pyrazolo[1,5-a]pyrimidine groups influence redox behavior:

  • Oxidation : Tert-butyl groups resist oxidation, but the pyrimidine ring undergoes controlled oxidation with KMnO₄ in acidic conditions to form N-oxides, modulating electronic properties.

  • Reduction : LiAlH₄ reduces the pyrimidine’s C=N bonds, yielding dihydro intermediates, though over-reduction can degrade the core structure.

Key Findings :

  • N-Oxide derivatives show altered binding affinities to kinase targets due to enhanced hydrogen-bonding capacity .

  • Reduced intermediates are unstable but serve as precursors for deuterated analogues in metabolic studies.

Cross-Coupling Reactions

The 3-(4-methylphenyl) and 5-tert-butyl groups enable regioselective cross-coupling:

  • Suzuki-Miyaura Coupling : Pd-catalyzed coupling of 3-bromo derivatives with arylboronic acids introduces diverse aryl groups at the 3-position, broadening SAR exploration .

  • Buchwald-Hartwig Amination : Functionalizes the 7-morpholine position with secondary amines, improving kinase inhibition potency .

Table 2: Cross-Coupling Efficiency

Coupling TypeSubstrateCatalyst SystemApplicationsYield (%)Source
Suzuki-Miyaura3-Bromo-pyrazolopyrimidinePd(PPh₃)₄, K₂CO₃, DMEAnticancer agent synthesis70–85
Buchwald-Hartwig7-Chloro derivativePd₂(dba)₃, XantphosKinase inhibitor optimization60–75

Electrophilic Aromatic Substitution

The electron-rich pyrazolo[1,5-a]pyrimidine core undergoes regioselective electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position, enabling further reduction to amino derivatives for solubility enhancement.

  • Halogenation : NBS or Cl₂ in acetic acid selectively chlorinates/brominates the 3-phenyl ring, aiding crystallography-based structural studies.

Mechanistic Insight :

  • Nitration occurs para to the tert-butyl group due to steric hindrance and electronic directing effects.

  • Halogenation improves binding to hydrophobic kinase pockets, as seen in antimycobacterial activity assays .

Ring-Opening and Functionalization

Under harsh conditions, the morpholine ring undergoes controlled cleavage:

  • Acid Hydrolysis : HCl/EtOH opens the morpholine ring to yield amino alcohols, which are precursors for re-cyclization with alternative diamines.

  • Photochemical Reactions : UV irradiation in the presence of CF₃I introduces trifluoromethyl groups at the 5-position, enhancing metabolic stability .

Applications :

  • Trifluoromethylated analogues exhibit 10-fold improved microsomal stability in liver models .

  • Ring-opened intermediates are used to synthesize fused bicyclic systems for neuroprotective studies .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Table 3: Reactivity Comparison with Analogues

CompoundKey ReactionOutcome vs. 4-[5-Tert-butyl-3-(4-methylphenyl)...]Source
3-(2-Chlorophenyl) analogueSuzuki couplingLower yield due to steric hindrance
5-Trifluoromethyl derivativeElectrophilic substitutionEnhanced regioselectivity
Morpholine-free pyrazolopyrimidineNucleophilic substitutionReduced solubility and bioavailability

Mechanistic and Kinetic Studies

  • Kinetics : Second-order kinetics observed in nucleophilic substitutions, with rate constants (k) of 0.15–0.30 M⁻¹s⁻¹ depending on solvent polarity.

  • DFT Calculations : Predict preferential attack at the 7-position due to lower activation energy (ΔG‡ = 18.5 kcal/mol vs. 22.1 kcal/mol for 3-position) .

科学的研究の応用

Inhibition of mTOR Pathway

One significant application of pyrazolo[1,5-a]pyrimidine compounds, including the compound , is their role as inhibitors of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is crucial for regulating cell growth, proliferation, and survival. Inhibition of this pathway has therapeutic implications in cancer treatment and metabolic disorders. Research indicates that specific derivatives of pyrazolo[1,5-a]pyrimidine can effectively inhibit mTOR activity, leading to reduced tumor growth in preclinical models .

TRK Kinase Inhibition

Another area of interest is the inhibition of tropomyosin receptor kinase (TRK) kinases. These kinases are implicated in various cancers due to their role in cell signaling and growth. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have shown promise in selectively inhibiting TRK kinases, offering potential as targeted therapies for TRK fusion-positive tumors. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines expressing TRK fusions .

Neuroprotective Effects

Emerging research suggests that pyrazolo[1,5-a]pyrimidine derivatives may possess neuroprotective properties. The ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress has been observed in several studies. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation and oxidative damage play critical roles in disease progression .

Comprehensive Data Tables

Application AreaMechanism of ActionTherapeutic Implications
mTOR InhibitionBlocks mTOR signalingCancer treatment, metabolic disorders
TRK Kinase InhibitionSelectively inhibits TRK kinasesTargeted cancer therapy
NeuroprotectionModulates neuroinflammation and oxidative stressTreatment for neurodegenerative diseases

Case Study 1: mTOR Inhibition in Cancer

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant anti-tumor effects through mTOR inhibition. In vitro assays showed a reduction in cell viability and proliferation in breast cancer cell lines treated with these compounds. Furthermore, in vivo experiments using xenograft models confirmed the efficacy of these inhibitors in reducing tumor size and improving survival rates compared to control groups .

Case Study 2: TRK Kinase Inhibition

In a clinical trial involving patients with TRK fusion-positive cancers, a derivative of pyrazolo[1,5-a]pyrimidine was administered as a monotherapy. The results indicated a high response rate among participants, with many experiencing significant tumor regression. The study highlighted the compound's selective action on TRK kinases while sparing normal cells from toxicity, underscoring its potential as a targeted therapy .

Case Study 3: Neuroprotective Properties

Research investigating the neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives revealed their ability to reduce markers of inflammation and oxidative stress in neuronal cultures exposed to neurotoxic agents. The findings suggest that these compounds could be developed into therapeutic agents for conditions characterized by neuroinflammation and neuronal damage .

作用機序

The mechanism of action of 4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects depend on the specific target and the context in which the compound is used .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 3 and 5

Compound Name Position 3 Substituent Position 5 Substituent Position 7 Substituent Key Features
Target Compound 4-Methylphenyl tert-Butyl Morpholine Balanced lipophilicity and solubility; moderate steric bulk.
5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine Phenyl Methyl Morpholine Simpler substituents; lower steric hindrance but reduced metabolic stability.
5-tert-Butyl-3-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl tert-Butyl Morpholinylpropylamine Enhanced halogen bonding but reduced solubility due to extended alkyl chain.
4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine Phenyl 5,6-Dimethyl Morpholine Increased planarity with dual methyl groups; potential for tighter binding.

Key Insights :

  • tert-Butyl at Position 5 : Enhances metabolic stability compared to methyl (e.g., compound in ).
  • 4-Methylphenyl vs. Halogenated Phenyl : The 4-methylphenyl group in the target compound avoids the toxicity risks associated with halogens (e.g., 4-chlorophenyl in ) while maintaining lipophilicity.
  • Morpholine vs. Extended Chains : Direct morpholine substitution (target) improves aqueous solubility compared to morpholinylpropylamine derivatives .
Anticancer Activity (IC50 Values)
Compound MDA-MB231 (IC50, µM) MCF-7 (IC50, µM) Substituent Influence
Chlorophenyl-morpholine derivative 29.1 15.3 Chlorine enhances cytotoxicity but may increase off-target effects.
Target Compound (Predicted) N/A N/A 4-Methylphenyl likely reduces potency vs. chlorophenyl but improves selectivity.
Difluoromethyl-benzimidazole derivative Not tested Not tested Difluoromethyl group may enhance kinase inhibition but complicate synthesis.

Key Insights :

  • Halogenated analogs (e.g., ) show potent activity but may face toxicity challenges.
  • The target compound’s 4-methylphenyl group could offer a safer profile with moderate efficacy.

Physicochemical Properties

Compound Molecular Weight Water Solubility (µg/mL) LogP (Predicted) Synthetic Yield (%)
Target Compound ~365 ~0.5 (estimated) 3.8 60–70 (estimated)
4-(5,6-Dimethyl-3-phenyl) derivative 308.4 0.2 3.2 82–94
Carbamoylbiphenyl derivative 549.26 <0.1 5.1 82

Key Insights :

  • The target compound’s morpholine group enhances solubility vs. carbamoylbiphenyl derivatives .
  • tert-Butyl substitution increases molecular weight and logP compared to dimethyl analogs .

生物活性

4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the realms of oncology and neuropharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C25H27N4C_{25}H_{27}N_4, with a molecular weight of approximately 419.0 g/mol. Its structure includes a morpholine ring bonded to a pyrazolo[1,5-a]pyrimidine moiety, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. Specifically, it may inhibit certain kinases or enzymes that are crucial for cancer cell growth and survival:

  • Kinase Inhibition : The compound has been shown to act as an inhibitor of Trk kinases, which are involved in neuronal growth and cancer progression. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Apoptosis Induction : Studies indicate that compounds within this class can enhance apoptotic pathways through the activation of caspases (caspase-3, -8, and -9), thereby promoting programmed cell death in malignant cells .

Biological Activity and Case Studies

Recent research has highlighted the anticancer potential of this compound through various in vitro studies:

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.50Induces apoptosis via caspase activation
MDA-MB-23114.31Inhibits NF-κB signaling
A549 (Lung)26.00Promotes autophagy

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines while sparing normal cells, which is a critical factor in drug development .

Pharmacological Applications

The unique structure of this compound suggests several potential therapeutic applications:

  • Anticancer Therapy : Given its ability to induce apoptosis and inhibit tumor growth, this compound may serve as a lead candidate for developing new anticancer agents.
  • Neuroprotective Effects : Due to its interaction with Trk kinases, there is potential for application in treating neurodegenerative diseases where neuronal survival is compromised .

Q & A

Basic: What synthetic strategies and optimization parameters are critical for preparing 4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions between substituted pyrazole precursors and morpholine derivatives. Key steps include:

  • Cyclocondensation: Reacting 5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine with morpholine under reflux in acetic acid (reaction time: 16–24 hours) .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate solubility and reaction rates .
  • Catalyst Use: Acidic conditions (e.g., acetic acid) facilitate ring closure and improve yields (~79% in optimized cases) .
  • Purification: Recrystallization from hexane or ethanol ensures high purity (>95%) .

Basic: Which analytical techniques are most reliable for structural validation of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths, dihedral angles (e.g., planar pyrazolo[1,5-a]pyrimidine core with deviations <0.014 Å), and packing forces (van der Waals interactions) .
  • NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., tert-butyl at C5: δ 1.35 ppm; morpholine protons: δ 3.6–3.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ peaks matching theoretical values within 2 ppm) .

Advanced: How can researchers resolve contradictory bioactivity data reported for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Assay Standardization: Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., PDE4B vs. PDE4D) may explain discrepancies. Validate protocols using positive controls .
  • Purity Verification: HPLC (>99% purity) and elemental analysis ensure impurities (e.g., unreacted intermediates) do not skew results .
  • Structural Analog Comparison: Test derivatives with incremental modifications (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate activity trends .

Advanced: What methodologies are effective for establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Scanning: Systematically vary substituents at C3 (aryl groups) and C7 (morpholine) to assess binding affinity changes. For example:
    • C3 Modification: 4-Methylphenyl vs. 4-chlorophenyl alters hydrophobic interactions with target proteins .
    • C7 Modification: Replacing morpholine with piperazine reduces solubility but enhances target selectivity .
  • In Silico Docking: Use software like AutoDock to predict binding modes with biological targets (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies .

Basic: How can reaction yields be improved during scale-up synthesis?

Methodological Answer:

  • Temperature Control: Maintain reflux temperatures (±2°C) to prevent side reactions (e.g., decomposition of tert-butyl groups) .
  • Catalyst Screening: Transition metal catalysts (e.g., Pd/C) may accelerate coupling steps, reducing reaction times .
  • Solvent Selection: Use mixed solvents (e.g., ethanol/water) to enhance intermediate solubility and reduce byproducts .

Advanced: What computational challenges arise when modeling interactions of this compound with biological targets?

Methodological Answer:

  • Electron-Deficient Groups: The trifluoromethyl group at C7 complicates charge distribution modeling. Use hybrid DFT methods (e.g., B3LYP) for accurate electrostatic potential maps .
  • Conformational Flexibility: The morpholine ring’s puckering requires molecular dynamics (MD) simulations (>100 ns) to sample low-energy states .
  • Validation: Cross-check docking results with experimental data (e.g., IC50 values from kinase assays) .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Recrystallization: Hexane/ethyl acetate (1:3) yields high-purity crystals (>98%) .
  • Column Chromatography: Use silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) to separate unreacted amines .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve closely related impurities .

Advanced: How can crystallization challenges (e.g., polymorphism) be addressed for structural studies?

Methodological Answer:

  • Solvent Screening: Test solvents with varying polarity (e.g., DMSO, chloroform) to identify conditions favoring single-crystal growth .
  • Slow Evaporation: Allow gradual solvent removal at 4°C to stabilize crystal lattices .
  • Additive Use: Seed crystals or ionic liquids (e.g., [BMIM][BF4]) can direct polymorph formation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。